3-Aminophenyl-1,3,4-triazole-5-one

Catalog No.
S8899830
CAS No.
M.F
C8H6N4O
M. Wt
174.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenyl-1,3,4-triazole-5-one

Product Name

3-Aminophenyl-1,3,4-triazole-5-one

IUPAC Name

5-(3-aminophenyl)-1,2,4-triazol-3-one

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C8H6N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2

InChI Key

JOUHQLNCCKFRIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=O)N=N2

3-Aminophenyl-1,3,4-triazole-5-one is a heterocyclic compound characterized by a triazole ring fused with an amino-substituted phenyl group. The structure features a five-membered triazole ring that contains three nitrogen atoms and two carbon atoms, along with an amino group attached to a phenyl ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-Aminophenyl-1,3,4-triazole-5-one is influenced by its functional groups. It can participate in various reactions typical of triazole compounds, such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The compound can undergo condensation with carbonyl compounds to form more complex structures.
  • Cyclization reactions: It can react with other heterocycles or aromatic compounds to form new triazole derivatives.

3-Aminophenyl-1,3,4-triazole-5-one exhibits a range of biological activities, making it an attractive target for pharmaceutical research:

  • Antimicrobial properties: Compounds containing the triazole moiety have been shown to possess antifungal and antibacterial activities.
  • Anticancer activity: Some studies suggest that derivatives of 1,3,4-triazoles may inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Several synthetic routes have been developed for the preparation of 3-Aminophenyl-1,3,4-triazole-5-one:

  • One-pot synthesis: This method involves the reaction of phenyl hydrazine with carbonyl compounds in the presence of appropriate reagents to form the triazole ring directly.
  • Microwave-assisted synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing triazoles from phenolic compounds and hydrazines.
  • Green chemistry approaches: Recent advancements focus on environmentally friendly methods using alternative energy sources like ultrasound or mechanochemistry to synthesize triazoles efficiently .

3-Aminophenyl-1,3,4-triazole-5-one has several potential applications:

  • Pharmaceutical development: Its diverse biological activities make it a candidate for drug development against infections and cancer.
  • Agricultural chemistry: It may be used in developing fungicides due to its antifungal properties.
  • Material science: The compound's unique structure may find applications in developing novel materials with specific electronic or optical properties.

Studies on the interactions of 3-Aminophenyl-1,3,4-triazole-5-one with biological targets are essential for understanding its mechanism of action. Research has indicated that it can interact with enzymes involved in metabolic pathways and may inhibit specific targets related to disease processes. For instance:

  • Enzyme inhibition studies: Triazoles often act as inhibitors for cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Binding studies: Investigations into how this compound binds to DNA or RNA could reveal its potential as an anticancer agent.

Several compounds share structural features with 3-Aminophenyl-1,3,4-triazole-5-one. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1-Amino-2-methyl-1H-imidazoleImidazole ringKnown for its role in enzyme catalysis
4-AminoantipyrinePyridine ringExhibits strong analgesic and anti-inflammatory effects
5-AminotriazoleTriazole ringUsed in agricultural fungicides
1-(4-Chlorophenyl)-2-methyl-1H-imidazoleImidazole ringAntimicrobial properties

Uniqueness of 3-Aminophenyl-1,3,4-triazole-5-one

What sets 3-Aminophenyl-1,3,4-triazole-5-one apart from these similar compounds is its specific combination of the amino group on the phenyl ring and the unique arrangement of nitrogen atoms within the triazole structure. This configuration contributes to its distinct biological activities and potential therapeutic applications.

Comparative Analysis of Cycloaddition-Based Synthesis Strategies

Cycloaddition reactions remain pivotal for constructing triazole scaffolds. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates 1,2,3-triazole synthesis, alternatives for 1,3,4-triazole systems involve tailored dienophiles and catalysts.

Key Approaches

  • Hetero-Diels-Alder Reactions:
    • Dienophiles: Alkenes or alkynes activated by electron-withdrawing groups (e.g., sulfonyl fluorides like ethenesulfonyl fluoride (ESF)) react with azides under thermal or catalytic conditions.
    • Example: ESF-mediated cycloaddition with azides yields 1-substituted-1,2,3-triazoles, adaptable for regioselective modifications.
    • Yield: 60–85% under optimized conditions.
  • Metal-Free Click Chemistry:
    • Three-Component Systems: Primary amines, enolizable ketones, and azides react in acetic acid or toluene to form 1,5-disubstituted triazoles.
    • Limitations: Requires high temperatures (100°C) and catalysts like acetic acid.
MethodConditionsYield (%)Reference
CuAAC (1,2,3-triazole)Cu catalyst, RT/heat70–85
ESF-mediated (1,2,3)ESF, EtOAc, reflux60–75
Three-component (1,5)Acetic acid, toluene, 100°C50–70

For 1,3,4-triazole-5-one synthesis, cycloaddition may require alternative dienophiles or catalysts, though direct methods remain underexplored.

One-Pot Multicomponent Reaction Optimization Approaches

One-pot strategies enhance efficiency by reducing isolation steps. A notable method involves sequential hydrazide-isothiocyanate condensation followed by cyclization.

Adapted Protocol for 1,3,4-Triazole

  • Step 1: React substituted hydrazides with alkyl/aryl isothiocyanates in ethanol to form thiosemicarbazides.
  • Step 2: Reflux with 4N NaOH to cyclize into 1,3,4-triazole-5-thione intermediates.
  • Functionalization: Introduce 3-aminophenyl groups via post-cyclization substitution or coupling.

Advantages

  • Reduced Solvent Use: Ethanol/water mixtures minimize waste.
  • Higher Yields: 42–86% for 1,2,4-triazole analogs, suggesting applicability to 1,3,4 systems with optimization.

Challenges

  • Regioselectivity: Ensuring substitution at the 3-position requires precise control of reaction conditions.
  • Scalability: NaOH concentrations and reflux times must be optimized for large-scale synthesis.

Regioselective Functionalization Techniques for Triazole Core Modification

Post-synthetic modification enables precise derivatization of the triazole core.

Key Techniques

  • Propargylation and Click Chemistry:
    • Intermediate: Hydroxy-substituted triazoles undergo propargylation to install alkyne handles.
    • CuAAC or Strain-Promoted Click: Introduce aryl/alkyl groups at the 3-position.
    • Example: Diaryl sulfones with 1,2,3-triazole moieties synthesized via sequential propargylation and CuAAC.
  • Mechanochemical Approaches:
    • Ball Milling: Combine Baylis-Hillman and click reactions under solvent-free conditions to generate hybrid structures.
    • Catalysts: Copper oxide nanoparticles enhance reaction efficiency.
TechniqueApplicationYield (%)Reference
Propargylation + CuAACBis-triazole diaryl sulfones60–75
Mechanochemical3-Hydroxy-2-oxindole-triazole hybrids50–60

Green Chemistry Paradigms in Triazole Heterocycle Construction

Sustainable methods prioritize minimal waste and eco-friendly reagents.

Innovative Approaches

  • Mechanochemistry:
    • Ball Milling: Solvent-free synthesis of 1,2,3-triazole-oxindole hybrids using DABCO and CuO nanoparticles.
    • Benefits: High energy efficiency, reduced reaction times.
  • Ultrasound-Assisted Synthesis:

    • Applications: Accelerate CuAAC or propargylation reactions in ethanol/water.
    • Example: Ultrasound-mediated synthesis of diaryl sulfones with 1,2,3-triazole moieties in 2–4 hours.
  • Aqueous Media:

    • Protocol: Use ethanol/water mixtures for thiosemicarbazide cyclization, minimizing organic solvent use.
ParadigmConditionsEnvironmental ImpactReference
MechanochemistryBall milling, CuO, DABCOSolvent-free, low energy
UltrasoundEthanol/water, 20–40 kHzReduced reaction time
Aqueous Cyclization4N NaOH, ethanolLower solvent volume

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.05416083 g/mol

Monoisotopic Mass

174.05416083 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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